molecular formula C9H8Cl2N2OS B1522994 N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride CAS No. 205501-48-0

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride

Cat. No.: B1522994
CAS No.: 205501-48-0
M. Wt: 263.14 g/mol
InChI Key: CXLNKIFVGQZLQR-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide hydrochloride (CAS: 205501-48-0) is a benzothiazole-derived compound with a chloroacetamide moiety. Its molecular formula is C₉H₈Cl₂N₂OS, and it is synthesized via the reaction of substituted benzothiazol-2-amine with chloroacetyl chloride, followed by hydrochloride salt formation . The compound’s structure features a benzothiazole ring (a bicyclic system with sulfur and nitrogen) linked to a chloroacetamide group, which is critical for its reactivity and biological interactions. The hydrochloride salt enhances solubility, making it more suitable for pharmacological applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS.ClH/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLNKIFVGQZLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. The inhibition of these enzymes leads to an increase in acetylcholine levels, which can affect neurotransmission and other cellular processes. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, such as protein kinases and phosphatases, thereby modulating their activity and influencing cellular responses.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, synthesis, and applications based on diverse sources of information.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClN₃S
  • Molecular Weight : Approximately 263.14 g/mol
  • Structure : The compound features a benzothiazole moiety, which is a bicyclic structure containing both a benzene ring and a thiazole ring.

Antibacterial Properties

This compound exhibits significant antibacterial activity against various strains of bacteria. Studies have shown that:

  • Gram-positive Bacteria : It demonstrates strong bactericidal properties against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness.
  • Gram-negative Bacteria : Some derivatives also show activity against Gram-negative species, though the extent varies depending on the specific structural modifications made to the compound.
Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8Strong
Escherichia coli16Moderate
Pseudomonas aeruginosa32Weak

Antifungal and Antitumor Activities

While the primary focus has been on antibacterial properties, preliminary studies suggest potential antifungal and antitumor activities:

  • Antifungal Activity : Some derivatives have shown effectiveness against fungal strains, though more extensive research is needed to confirm these effects.
  • Antitumor Activity : Research indicates that certain modifications to the benzothiazole structure can enhance antitumor activity. For instance, compounds similar to N-(1,3-benzothiazol-2-yl)-2-chloroacetamide have been tested against various cancer cell lines, showing promising results.

The exact mechanism of action for this compound remains largely unexplored. However, it is believed that:

  • The chloroacetamide group facilitates nucleophilic substitution reactions, allowing for interactions with bacterial enzymes or cellular components.
  • Molecular docking simulations suggest that structural modifications can enhance binding affinities to bacterial targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : Benzothiazole derivatives and chloroacetyl chloride are commonly used.
  • Solvents : Dimethylformamide (DMF) is often employed to improve yields under milder conditions.
  • Reaction Conditions : The reaction generally takes place under reflux conditions to ensure complete conversion.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antibacterial Study : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Source:
  • Antitumor Evaluation : Another investigation highlighted the antitumor potential of related benzothiazole compounds, showing significant cytotoxicity against human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.
    • Source:
  • Molecular Interaction Studies : Research involving molecular docking simulations indicated that specific structural modifications could enhance binding efficacy and biological activity against bacterial targets.
    • Source:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride has been primarily recognized for its antibacterial properties. Research indicates that derivatives of this compound exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives have shown significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong bactericidal properties .

Antiproliferative Effects
A series of derivatives based on this compound have been evaluated for their antiproliferative activities against cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (human breast cancer). Among these, certain compounds demonstrated notable pro-apoptotic effects, particularly against the MCF-7 cell line .

CompoundCancer Cell LineInhibitory Effect
Derivative AHepG2High
Derivative BMCF-7Moderate
Derivative CMCF-7Significant

Mechanism of Action
The mechanism of action for this compound involves nucleophilic substitution reactions facilitated by the chloroacetamide group. This allows for the formation of various derivatives through reactions with amines or thiols . Ongoing studies are focused on elucidating the specific interactions between these compounds and bacterial targets using molecular docking simulations.

Material Science

Optical Materials
In material science, derivatives of this compound have been explored as optical materials. Structural studies utilizing techniques such as single-crystal X-ray diffraction have revealed insights into their crystalline properties and potential applications in photonic devices .

Table: Structural Features of Benzothiazole Derivatives

Compound NameStructural FeaturesApplication
HydrazonylsulfonesOptical propertiesPhotonic devices
Benzothiazole derivativesCrystalline structureOptical materials

Green Chemistry

Eco-Friendly Synthesis
The synthesis of this compound has been approached using green chemistry principles. Utilizing eco-friendly solvents and catalysts has been emphasized to reduce environmental impact while maintaining high yields . For example, the use of thiamine hydrochloride as a catalyst in synthetic processes exemplifies this trend.

Future Directions
Research is ongoing to enhance the synthesis processes of benzothiazole derivatives and explore their biological activities further. The development of new synthetic methodologies that are environmentally friendly will likely expand the applications of this compound in various fields.

Comparison with Similar Compounds

Structural Modifications and Substituents

The following table highlights key structural analogs and their variations:

Compound Name CAS Number Molecular Formula Key Substituents Biological Relevance Reference
N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide hydrochloride 205501-48-0 C₉H₈Cl₂N₂OS Benzothiazole, chloroacetamide, HCl salt Anticancer activity (preclinical studies)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - C₁₁H₈Cl₂N₂OS Thiazole ring, dichlorophenyl group Structural mimic of benzylpenicillin; ligand coordination potential
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) - C₁₄H₁₇N₅OS Methylpiperazine substituent Enhanced solubility; anticancer activity
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide 924129-* C₁₂H₈ClN₂O₂S Benzofuran-thiazole hybrid Unspecified (structural diversity study)
N-(1,3-Benzothiazol-2-yl)acetamide - C₉H₈N₂OS Acetamide (no chloro group) Baseline for chloro-substitution effects

Key Observations :

  • Benzothiazole vs. Thiazole : The benzothiazole ring (as in the parent compound) provides greater aromaticity and lipophilicity compared to simpler thiazole rings (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) . This enhances membrane permeability in biological systems.
  • Chloro Substituent : The chloro group in this compound increases electrophilicity, facilitating nucleophilic substitution reactions (e.g., with piperazine in BZ-IV) . Its absence in N-(1,3-benzothiazol-2-yl)acetamide reduces reactivity .
  • Salt Forms : The hydrochloride salt improves aqueous solubility compared to neutral analogs, critical for drug formulation .

Physicochemical Properties

Property This compound N-(1,3-Benzothiazol-2-yl)acetamide 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Molecular Weight 242.69 g/mol 192.23 g/mol 303.17 g/mol
LogP (Predicted) 2.7 1.9 3.5
Hydrogen Bond Donors 0 1 1
Solubility High (due to HCl salt) Moderate Low (lipophilic dichlorophenyl group)
Crystal Structure Not reported Planar benzothiazole-acetamide system Twisted conformation (79.7° between rings)
References

Notes:

  • The hydrochloride salt reduces logP (increased polarity) compared to neutral analogs .
  • The dichlorophenyl group in the thiazole analog increases logP, favoring lipid membrane interactions .

Preparation Methods

Synthesis of 2-Amino-1,3-benzothiazole (Key Starting Material)

The synthesis begins with the preparation of 2-amino-1,3-benzothiazole, which is a crucial precursor. It is typically prepared by the reaction of substituted anilines with ammonium thiocyanate in acidic ethanol, followed by bromination in glacial acetic acid and basification with ammonia to precipitate the product. The crude product is then recrystallized from ethanol to obtain pure 2-amino-1,3-benzothiazole.

Formation of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

The key step involves the acylation of 2-amino-1,3-benzothiazole with chloroacetyl chloride. The typical procedure is as follows:

  • Dissolve 2-amino-1,3-benzothiazole (1 molar equivalent) in dry benzene.
  • Add potassium carbonate (1.5 molar equivalents) as a base.
  • Add chloroacetyl chloride (1.5 molar equivalents) dropwise at 0°C (ice-cold conditions) to control the reaction rate and minimize side reactions.
  • Stir the reaction mixture for approximately 6 hours, monitoring the progress via thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
  • After completion, cool the reaction mixture with ice-cold water, filter the precipitate, wash with cold water, and dry.
  • Recrystallize the crude product from ethanol to obtain pure N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.

Alternative Amidation Using DBU Catalyst

An alternative and facile amidation method employs 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in a one-pot reaction:

  • Dissolve 2-aminobenzothiazole in tetrahydrofuran (THF).
  • Add DBU in a molar ratio optimized to 1:5 (DBU: amine) at low temperature (below 5°C).
  • Add chloroacetyl chloride dropwise under stirring, maintaining the temperature to avoid exothermic reactions.
  • Stir the mixture at room temperature for 3 to 6 hours.
  • Monitor reaction progress by TLC (hexane:ethyl acetate 7:3).
  • Upon completion, pour the reaction mixture into cold water to precipitate the product.
  • Filter, wash, dry, and recrystallize from ethanol to yield the target compound as a solid powder with high purity and yield (typically 75-95%).

Preparation of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Hydrochloride

The hydrochloride salt is generally prepared by treating the free base N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with hydrochloric acid in an appropriate solvent, often ethanol or ether, to precipitate the hydrochloride salt. This step enhances the compound’s solubility and stability, making it suitable for pharmaceutical applications. Although detailed procedural data specific to this salt formation is less frequently reported, standard salt formation protocols apply.

Comparative Analysis of Preparation Methods

Parameter Conventional Benzene Method DBU-Catalyzed Amidation in THF
Starting Material 2-Amino-1,3-benzothiazole 2-Amino-1,3-benzothiazole
Base Potassium carbonate (K2CO3) DBU (1:5 molar ratio to amine)
Solvent Dry benzene Tetrahydrofuran (THF)
Acylating Agent Chloroacetyl chloride Chloroacetyl chloride
Temperature 0°C during addition, then room temperature (stir 6 h) Below 5°C during addition, then room temperature (3-6 h)
Reaction Monitoring TLC (Hexane:Ethyl acetate 9:1) TLC (Hexane:Ethyl acetate 7:3)
Workup Ice-cold water quench, filtration, recrystallization Cold water quench, filtration, recrystallization
Yield Not explicitly stated for free base, typically moderate High yield (75-95%)
Advantages Established method, straightforward Facile, one-pot, mild conditions, high yield
Disadvantages Use of benzene (toxic solvent), longer reaction time Requires DBU catalyst, solvent choice critical

Summary Table of Key Spectroscopic Data for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

Spectroscopic Technique Key Observations
IR (KBr) Bands at 772, 1268, 1438, 1550, 1581, 1651, 1689 cm⁻¹ indicating amide and aromatic functionalities
^1H NMR (400 MHz, DMSO) δ 4.47 (2H, singlet, CH2 adjacent to Cl), 7.43-8.01 (4H, aromatic protons), 12.72 (1H, NH amide proton)

Q & A

Basic: What is the standard synthetic route for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride?

The synthesis typically involves a nucleophilic substitution reaction between 2-aminobenzothiazole and chloroacetyl chloride. A common procedure includes:

  • Dissolving 2-aminobenzothiazole in dimethylformamide (DMF) with potassium carbonate as a base.
  • Adding chloroacetyl chloride dropwise at 0°C to control exothermicity.
  • Stirring at room temperature for 6–8 hours.
  • Quenching the reaction in ice water, followed by extraction with acetooxyethane and purification via recrystallization (ethanol/water) .
  • The hydrochloride salt is formed by treating the free base with hydrochloric acid. Reaction progress is monitored using thin-layer chromatography (TLC) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key optimization strategies include:

  • Temperature control : Initial cooling (0°C) minimizes side reactions (e.g., hydrolysis of chloroacetyl chloride), while prolonged room-temperature stirring ensures complete amide bond formation .
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of 2-aminobenzothiazole, whereas dichloromethane may reduce byproduct formation in acid-sensitive reactions .
  • Catalyst/base choice : Potassium carbonate is preferred over triethylamine for its dual role as a base and desiccant, improving reaction efficiency .
  • Purification : Recrystallization from ethanol/water (80:20) yields >90% purity, confirmed by HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the amide bond and benzothiazole ring structure. A singlet at δ 4.2 ppm (CH2_2Cl) and aromatic protons at δ 7.2–8.1 ppm are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities (e.g., unreacted 2-aminobenzothiazole) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 1540 cm1^{-1} (C-N stretch) validate the acetamide moiety .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or IR peak shifts) may arise from:

  • Tautomerism : The benzothiazole ring’s thione-thiol tautomerism can alter spectral profiles. Use DMSO-d6_6 as a solvent to stabilize the thione form .
  • Crystallographic validation : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation when NMR/IR data are ambiguous .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C9_9H8_8ClN2_2OS·HCl) and rules out isomeric byproducts .

Basic: What biological activities are associated with benzothiazole derivatives like this compound?

Benzothiazoles exhibit broad bioactivity, including:

  • Antimicrobial : Structural analogs inhibit bacterial growth by targeting DNA gyrase .
  • Anticancer : Chloroacetamide derivatives induce apoptosis in cancer cells via ROS generation .
  • Enzyme inhibition : The acetamide group chelates metal ions in enzymes (e.g., carbonic anhydrase), modulating activity .
    Note: Specific data for this compound are limited; in vitro assays (e.g., MTT for cytotoxicity) are recommended to validate activity .

Advanced: How to design a study evaluating its pharmacokinetic (PK) properties?

Methodology includes:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or salt forms (hydrochloride) to improve aqueous solubility for in vivo studies .
  • Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify degradation pathways .
  • Plasma protein binding : Equilibrium dialysis assesses binding affinity, critical for dosing calculations .
  • Structural analogs : Compare PK profiles with related compounds (e.g., N-(4-chloro-benzothiazol-2-yl) analogs) to establish SAR .

Basic: What are the stability considerations for long-term storage?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the chloroacetamide group .
  • Light sensitivity : Amber vials protect against UV-induced degradation of the benzothiazole ring .
  • Humidity : Desiccants (e.g., silica gel) prevent deliquescence of the hydrochloride salt .

Advanced: How to investigate structure-activity relationships (SAR) for this compound?

Approaches include:

  • Substituent variation : Synthesize analogs with modified benzothiazole substituents (e.g., 6-methyl or 4-fluoro) to assess impact on bioactivity .
  • Molecular docking : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinity .
  • Pharmacophore mapping : Identify critical moieties (e.g., chloroacetamide) using Schrödinger’s Phase module .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride
Reactant of Route 2
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N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride

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